![molecular formula C9H10N2O2 B1363448 N'-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide CAS No. 306936-07-2](/img/structure/B1363448.png)
N'-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide
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Overview
Description
“N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide” is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol .
Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide” has a predicted boiling point of 334.0±52.0 °C and a predicted density of 1.41±0.1 g/cm3 .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been studied for their potential anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound may serve as a scaffold for developing new anticancer agents with targeted therapy potential and minimal side effects.
Anti-Hepatitis C Virus Activity
Recent discoveries have shown that macrocyclic benzofuran compounds possess anti-hepatitis C virus activity. This suggests that N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide could be explored as a therapeutic drug for hepatitis C, given its structural similarity to these active compounds .
Antibacterial Properties
Benzofuran derivatives are known to exhibit antibacterial activities. The structural features of benzofuran compounds, including the N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, allow them to interact with bacterial cell components, potentially inhibiting growth or killing the bacteria .
Antioxidative Effects
The antioxidative properties of benzofuran derivatives make them candidates for research into protective agents against oxidative stress-related diseases. These compounds can scavenge free radicals, thereby reducing oxidative damage in biological systems .
Antiviral Applications
Benzofuran compounds have shown antiviral activities in various studies. The compound N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide could be investigated for its efficacy against different viruses, leveraging its benzofuran core structure to disrupt viral replication or assembly .
Drug Synthesis and Catalysis
Due to its unique properties, N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is an ideal candidate for drug synthesis. It can act as a catalyst or a building block in the synthesis of more complex molecules, potentially leading to the development of new drugs.
Material Science Advancements
The versatility of benzofuran derivatives extends to material science, where they can be used to develop new materials with desirable properties such as conductivity, flexibility, or durability. Research into the applications of N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in material science could yield innovative materials for various industries.
Natural Product Synthesis
Benzofuran is a core structure found in many natural products. The compound could be utilized in the synthesis of natural product analogs, which may have applications in pharmaceuticals, agrochemicals, and food additives .
Mechanism of Action
Target of Action
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells .
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide may interact with its targets by inhibiting cell growth.
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The compound’s molecular weight (17819) suggests that it may have good bioavailability .
Result of Action
The result of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide’s action is likely to be the inhibition of cell growth . This is based on the observed effects of some substituted benzofurans .
properties
IUPAC Name |
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLRLCNFJVSMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide | |
CAS RN |
306936-07-2 |
Source
|
Record name | 2,3-Dihydro-N-hydroxy-5-benzofurancarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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